2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-ethyl-6-methylphenyl)acetamide
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Overview
Description
2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-ethyl-6-methylphenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Acetamide Formation: The final step involves the reaction of the chlorinated quinazolinone with N-(2-ethyl-6-methylphenyl)acetamide under appropriate conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions could target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted quinazolinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and infections.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinones exert their effects by interacting with enzymes or receptors, leading to the modulation of various cellular pathways. For example, they may inhibit kinases involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Oxo-3(4H)-quinazolinyl)-N-phenylacetamide
- 2-(6-Bromo-4-oxo-3(4H)-quinazolinyl)-N-(2-ethylphenyl)acetamide
- 2-(6-Methyl-4-oxo-3(4H)-quinazolinyl)-N-(2-ethyl-6-methylphenyl)acetamide
Uniqueness
The presence of the chloro group at the 6-position and the specific substitution pattern on the phenyl ring make 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-ethyl-6-methylphenyl)acetamide unique. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H18ClN3O2 |
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Molecular Weight |
355.8 g/mol |
IUPAC Name |
2-(6-chloro-4-oxoquinazolin-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C19H18ClN3O2/c1-3-13-6-4-5-12(2)18(13)22-17(24)10-23-11-21-16-8-7-14(20)9-15(16)19(23)25/h4-9,11H,3,10H2,1-2H3,(H,22,24) |
InChI Key |
QNUJXIYALJKYRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)C |
Origin of Product |
United States |
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